Benidipine

Catalog No.
S574973
CAS No.
105979-17-7
M.F
C28H31N3O6
M. Wt
505.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benidipine

CAS Number

105979-17-7

Product Name

Benidipine

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Solubility

1 mg/ml

Synonyms

benidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Cardiovascular Protection:

Beyond its direct effect on lowering blood pressure, Benidipine demonstrates promising properties in reducing the risk of cardiovascular complications. Studies suggest it may:

  • Reduce risk of stroke: The COPE trial (Effects of a benidipine-based combination therapy on the risk of stroke according to stroke subtype: the COPE trial - PubMed: ) found benidipine-based regimens effectively lowered stroke risk, particularly for ischemic strokes.
  • Improve cardiac structure and function: An open-label study (Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed: ) observed positive effects of Benidipine on left ventricular mass and diastolic function in elderly hypertensive patients.

Neuroprotection and Epilepsy:

Emerging research explores Benidipine's potential in neurological disorders:

  • Neuroprotective properties: Studies suggest Benidipine offers neuroprotective benefits against excitotoxic damage and neurodegeneration in animal models of epilepsy and stroke. (An antihypertensive agent benidipine is an effective neuroprotective and antiepileptic agent: an experimental rat study - PubMed: )
  • Antiepileptic potential: Preliminary evidence indicates Benidipine alone or combined with standard antiepileptic drugs demonstrates anticonvulsive effects and reduces seizure frequency in animal models. (An antihypertensive agent benidipine is an effective neuroprotective and antiepileptic agent: an experimental rat study - PubMed: )

Bone Healing and Medication-Related Osteonecrosis of the Jaw (MRONJ):

Intriguing research explores Benidipine's potential in promoting bone healing and treating MRONJ:

  • Enhanced bone healing: Studies suggest Benidipine promotes bone formation and accelerates healing in tooth extraction sockets. (Therapeutic Effect of Benidipine on Medication-Related Osteonecrosis of the Jaw - PMC: )
  • Potential treatment for MRONJ: Preliminary evidence suggests Benidipine may promote healing in MRONJ-like lesions, warranting further investigation. (Therapeutic Effect of Benidipine on Medication-Related Osteonecrosis of the Jaw - PMC: )

XLogP3

4.6

LogP

3.79
4.61 (LogP)

Melting Point

193ºC

Drug Indication

Benidipine is a potent and long-lasting drug indicated for the treatment of cardiovascular diseases such as hypertension, renoparenchymal hypertension and angina pectoris.[A31950]

Pharmacology

Benidipine reduces systolic and diastolic blood pressure as well as to present decreases in heart rate pulse after treatment. It is reported also a decrease urinary protein excretion and serum triglycerides.[L1385] Different studies have shown benidipine anti-oxidative activity, stimulation of NO production, suppression of adhesion molecules expression, stimulation of osteoblast differentiation, suppression of the proliferation of vascular smooth muscle cells and mesangial cells, as well as myocardial protection. The enhancement of NO production is associated with the cardioprotective and antiartheriosclerotic effects of benidipine.[A31950]

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA15 - Benidipine

Mechanism of Action

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel.[L1385] It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels.[A31950]

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Other CAS

105979-17-7

Wikipedia

Benidipine

Biological Half Life

The elimination half-life of benidipine is registered to be of approximate 1 hour.

Dates

Modify: 2023-09-13
Terada K, Nakao K, Okabe K, Kitamura K, Kuriyama H: Action of the 1,4-dihydropyridine derivative, KW-3049, on the smooth muscle membrane of the rabbit mesenteric artery. Br J Pharmacol. 1987 Nov;92(3):615-25. [PMID:3427272]
Yao K, Nagashima K, Miki H: Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. J Pharmacol Sci. 2006 Apr;100(4):243-61. Epub 2006 Mar 25. [PMID:16565579]
Yoon YJ, Kim KB, Kim H, Seo KA, Kim HS, Cha IJ, Kim EY, Liu KH, Shin JG: Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes. Drug Metab Dispos. 2007 Sep;35(9):1518-24. doi: 10.1124/dmd.106.013607. Epub 2007 May 30. [PMID:17537876]
IJBCP
Springe

Explore Compound Types